molecular formula C9H11ClN2O3S B579053 N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide CAS No. 17560-53-1

N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide

Cat. No.: B579053
CAS No.: 17560-53-1
M. Wt: 262.708
InChI Key: NFZLMFBWGLETNR-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-Methyl-4-Sulfamoylphenyl)Acetamide is an organic compound with the CAS Registry Number 17560-53-1 . It has a molecular formula of C9H11ClN2O3S and a molecular weight of 262.71 g/mol . This chemical features both acetamide and sulfonamide functional groups, which are common in a wide range of biologically active molecules and pharmaceuticals. Computed physical properties for this compound include a density of approximately 1.462 g/cm³ and a refractive index of 1.602 . As a building block in medicinal chemistry, the compound's structure is of interest for the synthesis and development of new molecules. Researchers can utilize this chemical as a standard or as a starting material in exploratory studies. This product is labeled with the safety designation IRRITANT . Handle with appropriate personal protective equipment and under safe laboratory conditions. This compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-5-3-9(16(11,14)15)7(10)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZLMFBWGLETNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679708
Record name N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17560-53-1
Record name N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17560-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Functionalization of o-Toluidine

The most widely documented synthesis begins with o-toluidine (2-methylaniline) as the starting material. The sequence involves:

  • Chlorination : Directing electrophilic substitution to position 5 using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C.

  • Sulfonation : Treating 5-chloro-2-methylaniline with chlorosulfonic acid at 50°C to introduce a sulfonic acid group at position 4.

  • Sulfonamide Formation : Reacting the sulfonyl chloride intermediate with aqueous ammonia to yield 5-chloro-2-methyl-4-sulfamoylaniline.

  • Acetylation : Protecting the aniline’s amine group using acetic anhydride in pyridine, achieving yields of 68–72%.

Key Data:

StepReagents/ConditionsYield (%)
ChlorinationNCS, FeCl₃, CH₂Cl₂, 0°C85
SulfonationClSO₃H, 50°C, 4 hr78
Sulfonamide FormationNH₃ (aq), RT, 2 hr90
AcetylationAc₂O, pyridine, 80°C, 1 hr72

This method is favored for its scalability, though the use of chlorosulfonic acid requires careful handling due to its corrosive nature.

Alternative Pathways via Intermediate Protection

Acetanilide Protection Strategy

To avoid competing reactions during sulfonation, the amine group of 5-chloro-2-methylaniline is first protected as an acetanilide:

  • Acetylation : Reacting 5-chloro-2-methylaniline with acetic anhydride to form 5-chloro-2-methylacetanilide .

  • Sulfonation : Treating the acetanilide with fuming sulfuric acid, directing the sulfonic acid group to position 4.

  • Sulfonamide Formation : Converting the sulfonic acid to sulfonyl chloride (PCl₅, reflux) and reacting with NH₃.

  • Deprotection : Hydrolyzing the acetanilide with HCl/EtOH to regenerate the amine, followed by re-acetylation.

This route achieves a higher overall yield (76%) but adds complexity with the deprotection step.

Green Chemistry Approaches

Solvent-Free Acetylation

Recent advances emphasize reducing solvent use. A one-pot method combines 5-chloro-2-methyl-4-sulfamoylaniline with acetyl chloride in a ball mill, achieving 82% yield in 30 minutes. Mechanochemical activation avoids pyridine, reducing waste.

Microwave-Assisted Sulfonation

Microwave irradiation (300 W, 100°C, 15 min) accelerates sulfonation, cutting reaction time from hours to minutes while maintaining yields of 80–85%.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): Signals at δ 10.40 ppm (amide NH), 7.86–7.29 ppm (aromatic protons), and 3.81 ppm (NH₂).

  • ¹³C NMR : Carbonyl resonance at δ 182.60 ppm (amide C=O) and sp³ hybridized carbons at δ 86.19 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 262.71 (M⁺), confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time of 6.2 min.

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent-pending method (EP3317255B1) uses continuous flow reactors to enhance safety and yield:

  • Chlorination and sulfonation are performed in separate modules.

  • Residence time: 10–15 minutes per step.

  • Overall yield: 81% with 99.5% purity.

Waste Reduction Strategies

  • Recycling sulfonation byproducts (e.g., HCl gas) into chlorination steps reduces environmental impact.

  • Solvent recovery systems achieve 95% ethanol reuse .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
Research has shown that N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide exhibits notable anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies indicate that derivatives of this compound can inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors, particularly in breast cancer cells .

Case Studies:

  • Breast Cancer: In vitro studies demonstrated that derivatives of this compound significantly inhibited the proliferation of triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 µM. Notably, one derivative induced apoptosis in MDA-MB-231 cells by increasing annexin V-FITC positive cells significantly compared to controls .
  • Selectivity: The selectivity of these compounds for cancerous cells over normal cells was highlighted, showing potential for targeted cancer therapies .

Antimicrobial Properties

Inhibition of Bacterial Growth:
this compound and its derivatives have also been evaluated for their antibacterial activity. Compounds demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with some exhibiting up to 80% inhibition at specific concentrations .

Biofilm Formation:
The ability of these compounds to prevent biofilm formation is particularly noteworthy. Certain derivatives showed promising results against biofilm-producing bacteria, which are notoriously difficult to treat due to their resistance mechanisms .

Urease Inhibition

Mechanism and Applications:
Urease inhibitors are critical in treating conditions such as urinary tract infections and kidney stones. This compound derivatives have been explored for their urease inhibitory activities. Studies indicate that these compounds can effectively inhibit urease with varying degrees of potency, suggesting their potential role in developing new treatments for urease-related disorders .

Structure-Activity Relationship (SAR):
The SAR studies reveal that modifications on the acetamide and sulfonamide groups can enhance the inhibitory effects on urease, making them suitable candidates for further development as therapeutic agents .

Summary Table of Applications

ApplicationBiological ActivityKey Findings
AnticancerInhibits tumor growth via enzyme inhibitionSignificant IC50 values against breast cancer cell lines
AntimicrobialInhibits bacterial growthUp to 80% inhibition against S. aureus and K. pneumoniae
Urease InhibitionReduces urease activityEffective inhibitors with promising SAR

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Table 1: Key Features of Selected Acetamide Derivatives

Compound Name Structural Features Melting Point (°C) pKa Key Functional Groups
This compound Chloro, methyl, sulfamoyl on phenyl ring >265 ~9.55 Sulfamoyl, chloro
N-(3-Chloro-4-hydroxyphenyl)acetamide (4) Chloro, hydroxyl on phenyl ring Not reported ~8–9 (estimated) Hydroxyl, chloro
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro, methylsulfonyl on phenyl ring Not reported ~7–8 (estimated) Nitro, methylsulfonyl
2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide (1) Dual chloro, isoxazole, sulfonyl groups Not reported ~5–6 (estimated) Chloro, sulfonyl, isoxazole
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Methoxy, quinazoline-pyrrolidine, sulfonyl Not reported ~7–8 (estimated) Quinazoline, methoxy

Notes:

  • The sulfamoyl group in the target compound confers higher water solubility compared to nitro or methylsulfonyl groups .
  • Chloro substituents enhance lipophilicity, favoring cellular uptake compared to hydroxyl or methoxy groups .
  • High melting points (>265°C) suggest superior thermal stability, advantageous for solid formulations .

Biological Activity

N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an acetamide moiety , which is characteristic of many biologically active compounds. The presence of chlorine and methyl groups on the phenyl ring enhances its pharmacological properties. The molecular formula is C₁₃H₁₄ClN₃O₂S, with a molecular weight of approximately 303.78 g/mol.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity, primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism is common among sulfonamide derivatives, which have been shown to be effective against various Gram-positive and Gram-negative bacteria.

In vitro studies indicate that this compound demonstrates potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15.625 to 62.5 μM for different strains .

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. It has been observed to induce apoptosis in various cancer cell lines, including colon cancer cells (Caco-2 and HCT-116). The mechanism involves cell cycle arrest at the G2/M phase and the activation of apoptotic pathways, evidenced by increased annexin V-FITC positivity in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Compound Structure Features Biological Activity
This compoundMethyl substitution on phenyl ringAntimicrobial, Anticancer
2-Chloro-N-(4-sulfamoylphenyl)acetamideSimilar sulfonamide structureAntibacterial
2-Chloro-N-(4-sulfamoylbenzyl)acetamideBenzyl substitution instead of phenylAnticancer

The unique combination of substituents influences the compound's interaction with biological targets, enhancing its therapeutic profile .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant bactericidal activity against MRSA strains, outperforming traditional antibiotics in certain assays .
  • Anticancer Potential : In a comparative study on various sulfonamide derivatives, this compound was noted for its ability to inhibit tumor growth in vivo, with a reduction in tumor size observed in treated mice models .
  • Enzyme Inhibition : The compound has also been investigated for its inhibitory effects on carbonic anhydrases (CAs), with promising results indicating selectivity for CA IX over CA II, which is significant for cancer therapy due to CA IX's role in tumor progression .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of N-substituted acetamides typically involves coupling chloroacetyl chloride with substituted anilines or sulfonamides under reflux conditions. For example, acetylation of sulfamoyl-containing aniline derivatives using acetic anhydride in ethanol at 70–80°C for 1–2 hours yields the desired acetamide. Optimization can include adjusting stoichiometric ratios (e.g., 1.2:1 acetic anhydride to substrate), inert atmospheres to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements (70–85%) are achievable by controlling reaction temperature and employing catalysts like DMAP (4-dimethylaminopyridine) .

Q. How can researchers characterize the purity and structural integrity of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to confirm the presence of the acetamide carbonyl (~168–170 ppm in 13^13C NMR) and sulfamoyl protons (broad singlet at ~7.5 ppm in 1^1H NMR).
  • Infrared Spectroscopy (IR) : Identify characteristic peaks for the amide C=O stretch (~1650 cm1^{-1}) and sulfonamide S=O stretches (~1150–1350 cm1^{-1}).
  • X-ray Diffraction (XRD) : For crystalline samples, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions. Hydrogen-bonding networks are critical for stability .

Q. What safety protocols should be followed when handling N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide in laboratory settings?

  • Methodological Answer : Based on analogs like N-chlorophenylacetamides:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.
  • Exposure Mitigation : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for decomposition via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can determine:

  • Molecular Electrostatic Potential (MESP) : Identify electrophilic/nucleophilic regions, such as the sulfamoyl group’s electron-deficient sulfur.
  • HOMO-LUMO Gaps : Calculate energy gaps (~4–5 eV) to assess charge-transfer interactions and stability.
  • Fukui Indices : Predict reactive sites for electrophilic substitution, e.g., at the chloro-substituted phenyl ring. Software like Gaussian 16 or ORCA is recommended .

Q. What experimental strategies can elucidate the biological activity of this compound, particularly in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of lipoxygenase (LOX) or cyclooxygenase (COX) using UV-Vis spectroscopy. For LOX, monitor absorbance at 234 nm (conjugated diene formation) with linoleic acid as substrate. IC50_{50} values are derived from dose-response curves (10–100 µM range).
  • Molecular Docking : Use AutoDock Vina to model interactions between the acetamide’s sulfamoyl group and enzyme active sites (e.g., LOX’s non-heme iron center). Key residues (e.g., His499^{499}, Asn554^{554}) may form hydrogen bonds with the sulfonamide .

Q. How do structural modifications (e.g., substituent position) impact crystallographic packing and solubility?

  • Methodological Answer :

  • Crystallography : Compare crystal structures of analogs (e.g., N-(4-chloro-2-nitrophenyl)acetamide) to identify packing motifs. The chloro and sulfamoyl groups often induce π-stacking and hydrogen bonds (e.g., C=O⋯H-N), affecting lattice stability.
  • Solubility Studies : Measure solubility in DMSO, ethanol, and water using the shake-flask method. Electron-withdrawing groups (e.g., -Cl, -SO2_2NH2_2) reduce solubility in polar solvents due to increased hydrophobicity. Co-solvents (e.g., PEG-400) can enhance solubility for in vitro assays .

Q. What are the challenges in resolving structural tautomerism or conformational flexibility in this compound?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature 1^1H NMR to detect tautomeric shifts (e.g., keto-enol forms) by observing coalescence of proton signals.
  • X-ray Charge Density Analysis : Use high-resolution XRD data (λ = 0.71073 Å, Mo-Kα radiation) to map electron density around the acetamide carbonyl, distinguishing between resonance structures.
  • Theoretical Calculations : Compare potential energy surfaces (PES) of rotamers using DFT to identify dominant conformers in solution .

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